![molecular formula C19H37N5O5 B8082163 TNF Protease Inhibitor 2](/img/structure/B8082163.png)
TNF Protease Inhibitor 2
Übersicht
Beschreibung
TNF Protease Inhibitor 2 is a useful research compound. Its molecular formula is C19H37N5O5 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality TNF Protease Inhibitor 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TNF Protease Inhibitor 2 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Apoptosis and Nuclear Factor-Kappa B Activation : Protease inhibitors like TNF Protease Inhibitor 2 can regulate tumor necrosis factor (TNF)-induced apoptosis and activation of nuclear factor-kappa B (NF-kappa B). These inhibitors can abrogate TNF-induced DNA fragmentation and formation of apoptotic bodies in certain cell lines, indicating a pathway specific to DNA fragmentation (Higuchi, Singh, Chan, & Aggarwal, 1995).
Protection from TNF Cytotoxicity : Some protease inhibitors can protect cells from TNF cytotoxicity, suggesting the involvement of a protease in TNF's cytocidal action. These findings highlight potential therapeutic applications in managing TNF-related cytotoxicity (Ruggiero, Johnson, & Baglioni, 1987).
Role in TNF-Mediated Cytotoxicity : Certain serine-type protease inhibitors inhibit the anti-proliferative and cytotoxic action of TNF, suggesting the involvement of protease activity in TNF-induced cytolytic and growth-inhibiting processes (Suffys, Beyaert, Van Roy, & Fiers, 1988).
Activation of NF-Kappa B : Inhibitors of serine-like proteases can block TNF-mediated NF-kappa B activation and I kappa B-alpha degradation in various cell types. This indicates that TNF-responsive proteases are crucial for controlling NF-kappa B activation (Machleidt et al., 1994).
Inhibition of Proinflammatory Cytokines : Protease inhibitors can be used to reduce the biological activities of proinflammatory cytokines like IL-1 and TNF, which are involved in autoimmune and inflammatory disorders. This offers a therapeutic strategy for diseases like rheumatoid arthritis and inflammatory bowel disease (Dinarello, 2000).
Effect on Plasmin Inhibition and Anti-Inflammatory Action : TNF/IL-1-inducible protein TSG-6, when combined with protease inhibitors, can significantly inhibit plasmin, a key enzyme in inflammation. This suggests potential anti-inflammatory applications (Wisniewski et al., 1996).
Treatment of Rheumatoid Arthritis : Novel dual Tumor Necrosis Factor-α-Converting Enzyme/Matrix Metalloprotease inhibitors, such as TMI-1, have been identified for the treatment of rheumatoid arthritis. These inhibitors prevent the secretion of soluble TNF-α and may offer an effective treatment for this condition (Zhang et al., 2004).
Targeting TACE in Drug Discovery : Tumor necrosis factor (TNF)-converting enzyme (TACE) and other ADAM proteases are potential therapeutic targets for diseases like arthritis, cancer, diabetes, and HIV cachexia. TACE is involved in processing TNF-α and other related cytokines, making it a relevant target for drug discovery (Moss, White, Lambert, & Andrews, 2001).
Eigenschaften
IUPAC Name |
N-[1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIQCBIEAHJAMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TNF Protease Inhibitor 2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.